4-Chloro-2-cyanophenylisothiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyanophenylisothiocyanate typically involves the reaction of 4-chloro-2-cyanophenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
4-Chloro-2-cyanophenylamine+Thiophosgene→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyanophenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-chloro-2-cyanophenylamine and carbon disulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous base (e.g., sodium hydroxide) at room temperature.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Hydrolysis: 4-Chloro-2-cyanophenylamine and carbon disulfide.
Scientific Research Applications
4-Chloro-2-cyanophenylisothiocyanate has several applications in scientific research, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their interactions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, particularly those containing thiourea or carbamate functionalities.
Medicinal Chemistry: It is employed in the development of potential therapeutic agents, especially those targeting specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyanophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is exploited in proteomics research to label and study protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenylisothiocyanate: Similar structure but with a nitro group instead of a cyano group.
4-Chloro-2-methylphenylisothiocyanate: Similar structure but with a methyl group instead of a cyano group.
4-Chloro-2-fluorophenylisothiocyanate: Similar structure but with a fluorine atom instead of a cyano group.
Uniqueness
4-Chloro-2-cyanophenylisothiocyanate is unique due to the presence of both a cyano group and an isothiocyanate group on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific research applications, particularly in the field of proteomics.
Properties
IUPAC Name |
5-chloro-2-isothiocyanatobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKXLHNCRNMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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